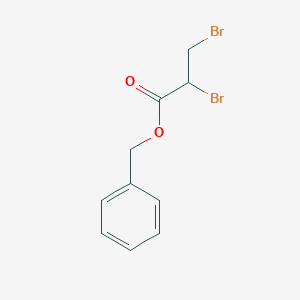

Benzyl 2,3-dibromopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2,3-dibromopropanoate is a chemical compound with the CAS Number: 10288-11-6 . It has a molecular weight of 322 and its IUPAC name is benzyl 2,3-dibromopropanoate .

Molecular Structure Analysis

The InChI code for Benzyl 2,3-dibromopropanoate is1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Benzyl 2,3-dibromopropanoate has a molecular formula of C10H10Br2O2 . The compound’s exact mass is 319.904755 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

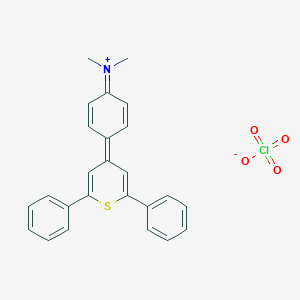

Benzyl 2,3-dibromopropanoate is utilized in the synthesis of complex molecules, such as ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives, showcasing its role in facilitating the formation of heterocyclic compounds with potential biological activity (Mayer et al., 2001). This illustrates its utility in the development of compounds that could serve as pharmacophores or lead structures in drug discovery.

Radical Addition Reactions

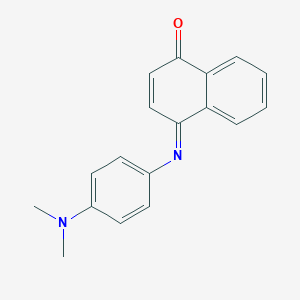

The compound is also involved in radical addition reactions to form cyclopropane derivatives, indicating its utility in generating structurally diverse molecules through radical-mediated pathways. For instance, the treatment of benzyl bromoacetate with 3-butenylgallium dichloride has been shown to yield benzyl 3-cyclopropylpropanoate, demonstrating the compound's role in innovative synthetic strategies (Usugi et al., 2002).

Catalytic Deprotection and Decarboxylation

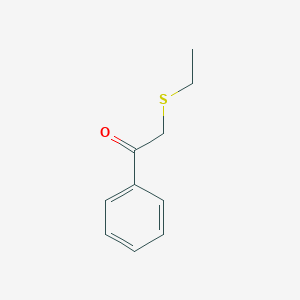

Furthermore, benzyl 2,3-dibromopropanoate is key in catalytic deprotection and decarboxylation processes that lead to the synthesis of optically active linear ketones. This highlights its application in asymmetric synthesis and the preparation of enantiomerically enriched compounds, which are crucial for the pharmaceutical industry (Roy et al., 2001).

Biotransformation and Metabolic Engineering

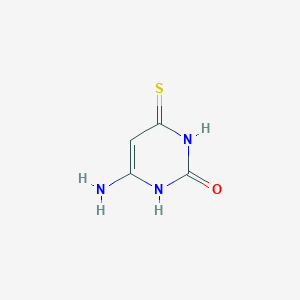

In the realm of biotransformation, the application of benzyl 2,3-dibromopropanoate extends to the field of metabolic engineering, where its derivatives serve as substrates for glycosyltransferase enzymes. This is exemplified in studies involving Arabidopsis glycosyltransferases, which explore the glucosylation of benzoates, including benzyl 2,3-dibromopropanoate, for the modification and enhancement of plant metabolites. Such research has implications for improving the solubility, stability, and bioactivity of plant-derived compounds (Lim et al., 2002).

Eigenschaften

IUPAC Name |

benzyl 2,3-dibromopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQVGQAJKITBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340047 |

Source

|

| Record name | Benzyl 2,3-dibromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-dibromopropanoate | |

CAS RN |

10288-11-6 |

Source

|

| Record name | Benzyl 2,3-dibromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)